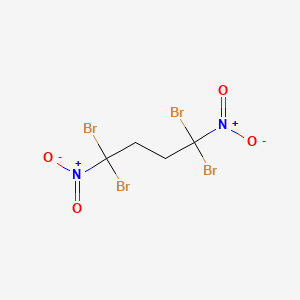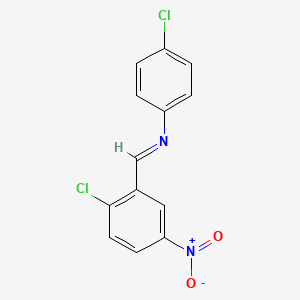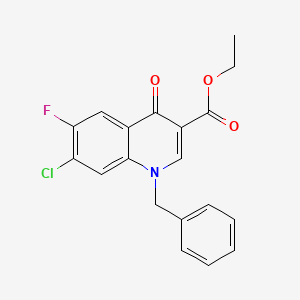
1,1,4,4-Tetrabromo-1,4-dinitrobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,4,4-Tetrabromo-1,4-dinitrobutane is an organic compound with the molecular formula C4H4Br4N2O4 It is characterized by the presence of bromine and nitro groups attached to a butane backbone
Preparation Methods
The synthesis of 1,1,4,4-tetrabromo-1,4-dinitrobutane typically involves the bromination and nitration of butane derivatives. One common method includes the reaction of 1,4-dibromobutane with nitric acid under controlled conditions to introduce the nitro groups. Industrial production methods often utilize large-scale bromination and nitration processes, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1,1,4,4-Tetrabromo-1,4-dinitrobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically yield amines or other reduced derivatives.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include reducing agents like lithium aluminum hydride and oxidizing agents such as potassium permanganate. .
Scientific Research Applications
1,1,4,4-Tetrabromo-1,4-dinitrobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Research studies utilize this compound to investigate its effects on biological systems, particularly in the context of its bromine and nitro functionalities.
Mechanism of Action
The mechanism of action of 1,1,4,4-tetrabromo-1,4-dinitrobutane involves its interaction with molecular targets through its bromine and nitro groups. These interactions can lead to various biochemical effects, including enzyme inhibition and disruption of cellular processes. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
1,1,4,4-Tetrabromo-1,4-dinitrobutane can be compared with other brominated and nitrated butane derivatives, such as:
1,1,4,4-Tetrachloro-1,4-dinitrobutane: Similar in structure but with chlorine atoms instead of bromine.
1,1,4,4-Tetranitrobutane: Contains additional nitro groups, leading to different chemical properties.
1,4-Dibromo-1,4-dinitrobutane:
Properties
CAS No. |
5029-36-7 |
|---|---|
Molecular Formula |
C4H4Br4N2O4 |
Molecular Weight |
463.70 g/mol |
IUPAC Name |
1,1,4,4-tetrabromo-1,4-dinitrobutane |
InChI |
InChI=1S/C4H4Br4N2O4/c5-3(6,9(11)12)1-2-4(7,8)10(13)14/h1-2H2 |
InChI Key |
GSQZNEWFQMFWDB-UHFFFAOYSA-N |
Canonical SMILES |
C(CC([N+](=O)[O-])(Br)Br)C([N+](=O)[O-])(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,21-dioxapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,9,13,15,17,19-octaene](/img/structure/B11950395.png)





![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950446.png)
![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)

![N-{(E)-[4-(dimethylamino)phenyl]methylidene}biphenyl-4-amine](/img/structure/B11950466.png)

